![molecular formula C14H12BrN3OS B10997984 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10997984.png)
2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features both indole and thiazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of indole to form 4-bromo-1H-indole. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thioamides and α-haloketones under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The indole and thiazole moieties can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-1H-indol-3-yl)ethan-1-amine: Similar in structure but lacks the thiazole moiety.
4-bromo-1-[(2S)-tetrahydropyran-2-yl]indazole: Contains a different heterocyclic structure.
2-(5-bromo-1H-indol-1-yl)propanoic acid: Similar indole structure but different functional groups.
Uniqueness
The uniqueness of 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide lies in its combination of indole and thiazole moieties, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science .
Biological Activity
The compound 2-(4-bromo-1H-indol-1-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that features a brominated indole moiety linked to a thiazole ring. Its molecular formula contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H12BrN3OS
- Molecular Weight : Approximately 353.25 g/mol
The presence of both the indole and thiazole rings is crucial for its biological activity, enhancing interactions with various biological targets such as enzymes and receptors involved in disease pathways.
Antimicrobial Properties
Research indicates that compounds containing both indole and thiazole moieties exhibit potent antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The thiazole ring is particularly noted for its role in enhancing antibacterial properties .
Anticancer Activity
The compound has demonstrated significant anticancer properties across multiple cancer cell lines. Studies have indicated that it can inhibit cell growth and induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and indole moieties can enhance cytotoxic effects against specific cancer types .
Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Bromoindole | Indole ring with bromine substitution | Anticancer properties |
Thiazole Derivatives | Thiazole ring with various substituents | Antimicrobial activity |
4-Methylthiazole | Methylated thiazole structure | Antifungal properties |
The unique combination of the brominated indole and methylthiazole structures in this compound synergistically enhances its biological activity compared to compounds containing only one of these moieties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Interaction studies have shown that it inhibits enzymes involved in metabolic pathways or modulates receptors associated with cellular signaling. These interactions often lead to significant therapeutic effects, including the inhibition of tumor growth and microbial proliferation .
Case Studies
Several studies have documented the effects of this compound on various cancer cell lines:
- Study on Glioblastoma Cells : The compound exhibited potent antitumor activity against glioblastoma multiforme cells, leading to reduced cell viability and increased apoptosis rates.
- Antibacterial Efficacy : In vitro tests demonstrated that this compound showed comparable antibacterial activity to standard antibiotics against resistant bacterial strains .
Properties
Molecular Formula |
C14H12BrN3OS |
---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-8-20-14(16-9)17-13(19)7-18-6-5-10-11(15)3-2-4-12(10)18/h2-6,8H,7H2,1H3,(H,16,17,19) |
InChI Key |
UJIMUFPIHBSFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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